

Technical Comparison Guide: IR Spectroscopy of Methyl 2-hydroxy-2-(3-iodophenyl)acetate

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Compound of Interest

Compound Name: *methyl 2-hydroxy-2-(3-iodophenyl)acetate*

CAS No.: 1864147-09-0

Cat. No.: B6209719

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Executive Summary & Technical Context

Methyl 2-hydroxy-2-(3-iodophenyl)acetate is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for anti-thrombotic agents and receptor antagonists.

[1] In drug development, verifying the integrity of the 3-iodo substitution and the

-hydroxy ester moiety is paramount.[1]

This guide provides a definitive spectral analysis of the target molecule, contrasting it with its immediate precursor (3-iodomandelic acid) and its non-halogenated analog (methyl mandelate).[1] By focusing on specific vibrational modes, researchers can rapidly validate structure and monitor reaction progress without resorting to more time-consuming NMR techniques.[1]

Spectral Blueprint: The Target Molecule

The infrared spectrum of **methyl 2-hydroxy-2-(3-iodophenyl)acetate** is characterized by the interplay between the electron-withdrawing iodine substituent and the hydrogen-bonding

capability of the

-hydroxyl group.[1]

Table 1: Critical Peak Assignments

| Frequency (cm ⁻¹) | Vibration Mode | Functional Group | Structural Insight |
|-------------------------------|----------------|----------------------------------|---|
| 3400 – 3550 | O-H Stretch | Secondary Alcohol | Diagnostic: Appears as a sharp or semi-broad band. ^[1] Absence of broad carboxylic acid "beard" (2500-3300) confirms esterification. ^[1] |
| 3050 – 3080 | C-H Stretch | Aromatic Ring | Weak intensity; indicates unsaturated carbons. |
| 2950 – 2990 | C-H Stretch | Methyl Ester (-CH ₃) | Asymmetric stretch of the methoxy group. ^[1] |
| 1735 – 1750 | C=O Stretch | Ester Carbonyl | Primary Marker: Shifted to higher frequency compared to the precursor acid (~1710 cm ⁻¹) due to the ester functionality. |
| 1580 – 1600 | C=C Stretch | Aromatic Ring | Ring breathing modes; intensity enhanced by the heavy iodine atom. ^[1] |
| 1200 – 1280 | C-O Stretch | Ester (C-O-C) | Strong, broad bands characteristic of acetate esters. |
| 1050 – 1100 | C-O Stretch | Alcohol (C-O-H) | Secondary alcohol C-O stretch. ^[1] |
| 780 – 800 | C-H Bending | meta-Substitution | Out-of-plane (OOP) bending diagnostic for 1,3-disubstituted benzene. |

| | | | |
|-----------|-------------|-------------|---|
| 500 – 600 | C-I Stretch | Aryl Iodide | Fingerprint Marker: Weak to medium band, crucial for distinguishing from non-iodinated analogs.[1] |
|-----------|-------------|-------------|---|

“

Technical Note: The position of the carbonyl (C=O) peak is sensitive to solvent and concentration.[1] In neat liquid films (ATR), intermolecular hydrogen bonding between the

-OH and the carbonyl oxygen may slightly lower the frequency (~1735 cm⁻¹) compared to dilute solution spectra (~1750 cm⁻¹).

Comparative Analysis: Performance vs. Alternatives

Scenario A: Reaction Monitoring (Precursor vs. Product)

Alternative: 3-Iodomandelic Acid (Starting Material) Goal: Confirm Esterification Completion.[1]

The transformation from acid to ester is chemically simple but spectrally distinct. Monitoring this transition relies on the "cleanup" of the O-H region and the shift of the carbonyl.

| Feature | 3-Iodomandelic Acid (Precursor) | Target Methyl Ester (Product) | Analytical Conclusion |
|---------------|---|---|---|
| O-H Region | Very Broad (2500–3300 cm^{-1}) due to carboxylic acid dimer H-bonding.[1] | Narrower (3400–3550 cm^{-1}); only the alcohol O-H remains.[1] | Disappearance of the broad "acid beard" indicates consumption of starting material. |
| C=O Frequency | Lower (~1705–1720 cm^{-1}); typical for conjugated/H-bonded acids.[1] | Higher (~1735–1750 cm^{-1}); ester carbonyls vibrate at higher energy.[1] | A shift of +20-30 cm^{-1} confirms formation of the ester linkage. |
| Fingerprint | C-O stretch of acid dimer (~1210-1320 cm^{-1}).[1] | Distinct C-O-C ester bands (~1200-1280 cm^{-1}).[1] | Appearance of ester C-O bands validates the functional group change. |

Scenario B: Structural Verification (Analog vs. Target)

Alternative: Methyl Mandelate (Non-iodinated Analog) Goal: Verify Halogenation/Substituent Identity.

In synthesis, it is common to confuse the iodinated product with the non-iodinated starting scaffold if the iodination step failed or if wrong reagents were used.

| Feature | Methyl Mandelate (Analog) | Target (3-Iodo) | Analytical Conclusion |
|-----------------|---|---|--|
| Ring Vibrations | Standard mono-substituted benzene pattern (700 & 750 cm^{-1} strong).[1] | Meta-substituted pattern (e.g., ~780, ~690 cm^{-1}).[1] | The meta pattern confirms the position of the iodine.[1] |
| C-I Stretch | Absent. | Present (~500–600 cm^{-1}). | Presence of a band in the low-frequency region confirms iodination.[1] |
| Mass Effect | Sharper aromatic overtones (1600-2000 cm^{-1}).[1] | Dampened/Shifted overtones due to heavy atom effect (Iodine).[1] | Subtle shifts in the fingerprint region (600-1000 cm^{-1}) distinguish the two.[1] |

Experimental Protocol: High-Fidelity Acquisition

To ensure the spectral features described above are resolved clearly, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) FTIR

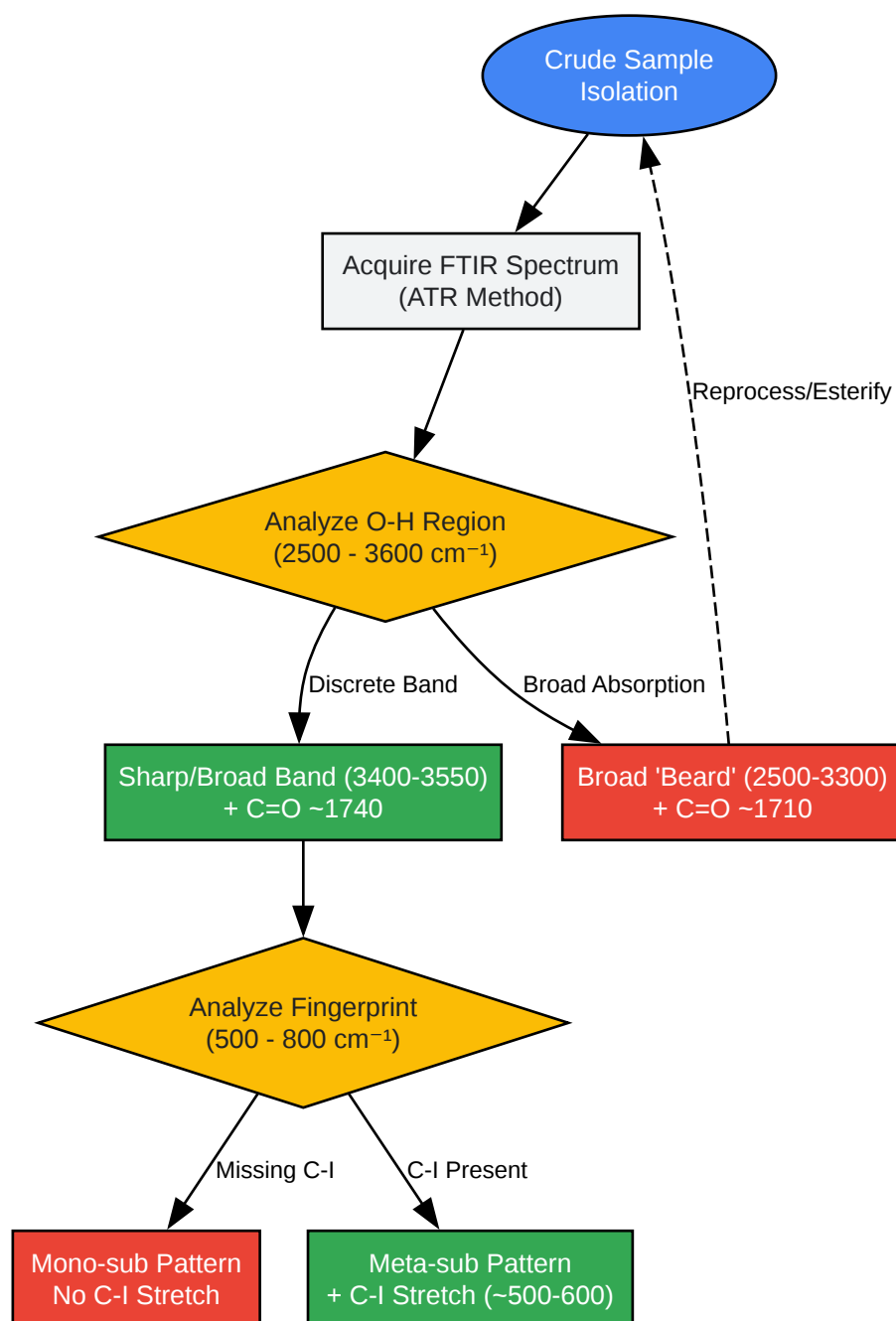
Sample State: Viscous Oil or Low-Melting Solid.[1]

- Background Correction:
 - Clean the Diamond/ZnSe crystal with isopropanol.[1]
 - Collect a background spectrum (air) with 16 scans at 4 cm^{-1} resolution.[1]
 - Validation: Ensure the background shows atmospheric CO_2 (2350 cm^{-1}) and H_2O but is otherwise flat.
- Sample Application:
 - Apply ~10 mg of the **methyl 2-hydroxy-2-(3-iodophenyl)acetate** to the crystal center.[1]

- Crucial: If the sample is a solid, apply pressure using the anvil to ensure intimate contact. If an oil, ensure no bubbles are trapped.
- Acquisition:
 - Scan Range: 4000 – 450 cm^{-1} (Ensure the detector cuts off low enough to see the C-I stretch).
 - Scans: 32 (Signal-to-noise ratio optimization).
- Post-Process Validation:
 - Check 1: Is the C=O peak absorbance between 0.5 and 1.0? (If >1.5 , the detector is saturated; use less sample).
 - Check 2: Is the baseline flat? (Sloping baseline indicates poor contact or scattering).^[1]

Decision Logic & Workflow

The following diagram illustrates the logical pathway for determining sample purity and identity using the spectral data derived above.



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Caption: Logical decision tree for validating **Methyl 2-hydroxy-2-(3-iodophenyl)acetate** synthesis via IR spectroscopy.

References

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